1-Ethyl-4-piperidone hydrochloride
CAS No.: 3619-67-8
Cat. No.: VC14139928
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3619-67-8 |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 1-ethylpiperidin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c1-2-8-5-3-7(9)4-6-8;/h2-6H2,1H3;1H |
| Standard InChI Key | DYGNIXALGYVIQE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC(=O)CC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-Ethyl-4-piperidone hydrochloride (CAS 3612-18-8) is a white crystalline solid with the molecular formula C₇H₁₃NO·HCl and a molecular weight of 163.65 g/mol. The compound’s structure consists of a six-membered piperidone ring with an ethyl group (-CH₂CH₃) attached to the nitrogen atom and a ketone group at the fourth position . X-ray crystallography confirms the chair conformation of the piperidine ring, with the ethyl substituent adopting an equatorial orientation to minimize steric hindrance .
Key structural parameters:
-
Density: 0.966 g/cm³
-
Melting Point: 30–32°C (hydrochloride salt)
-
Boiling Point: 208°C (base form at 760 mmHg)
The hydrochloride salt form improves aqueous solubility, making it preferable for drug formulation. Protonation of the piperidine nitrogen enhances stability under acidic conditions, a feature exploited in gastrointestinal-targeted therapeutics .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of 1-ethyl-4-piperidone hydrochloride involves a two-step process:
-
Alkylation of Piperidin-4-one:
Piperidin-4-one hydrochloride monohydrate (5 g, 33 mmol) reacts with bromoethane (4 g, 33 mmol) in acetonitrile under basic conditions (Na₂CO₃, 10 g) at 85°C for 12 hours. Purification via flash chromatography (0–7% NH₃/MeOH in DCM) yields 1-ethylpiperidin-4-one as a yellow liquid (62% yield) . -
Salt Formation:
The free base is treated with concentrated HCl in methanol at 70°C for 3 hours, resulting in precipitation of the hydrochloride salt (96% yield) .
Critical parameters:
-
Temperature: Excess heat (>85°C) degrades the ketone group.
-
Solvent Choice: Acetonitrile minimizes side reactions compared to polar aprotic solvents .
Industrial Production
Scaling up requires continuous-flow reactors to maintain reaction homogeneity. Process analytical technology (PAT) monitors pH and temperature in real time, ensuring >95% purity. The global market price ranges from $9.00/5g (laboratory-grade) to $15.00/10mg (analytical-standard) .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Water Solubility: 25 g/L at 25°C (hydrochloride salt vs. 5 g/L for free base) .
-
Organic Solvents: Miscible in THF, DCM, and EtOAc; sparingly soluble in hexane.
The compound’s polar surface area (PSA) of 20.31 Ų facilitates membrane permeability, while the LogP of 0.609 balances hydrophilicity for blood-brain barrier penetration .
Thermal and Oxidative Stability
-
Degradation Onset: 150°C (TGA analysis).
-
Photostability: Stable under UV light for 48 hours (λ > 300 nm).
Pharmacological Applications and Mechanisms
Anticancer Activity
Derivatives of 1-ethyl-4-piperidone hydrochloride exhibit potent cytotoxicity against leukemia and solid tumors. In a 2021 study, quaternized analogs demonstrated IC₅₀ values as low as 0.02 µM against HL-60 leukemia cells (Table 1) .
Table 1: Cytotoxicity of 1-Ethyl-4-piperidone Derivatives (IC₅₀, µM)
| Compound | HL-60 | K-562 | Molt-4 | RPMI-8226 | SR |
|---|---|---|---|---|---|
| 3c | 0.56 | 0.16 | 0.28 | 0.16 | 0.04 |
| 4d | 0.01 | 0.03 | 0.03 | 0.03 | 0.02 |
Mechanistically, these compounds induce apoptosis via caspase-3 activation and Bcl-2 downregulation, with selective toxicity toward cancer cells over fibroblasts (selectivity index > 150,000) .
Anti-Inflammatory Effects
3,5-Bis(benzylidene)-1-ethyl-4-piperidones suppress COX-2 and iNOS expression in macrophages by inhibiting NF-κB translocation. At 10 µM, these derivatives reduce TNF-α production by 78% (p < 0.001 vs. control) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume